molecular formula C11H15N3O2 B1528243 tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1803581-55-6

tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1528243
CAS No.: 1803581-55-6
M. Wt: 221.26 g/mol
InChI Key: CMFITGOATMDDIT-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound that features a pyrrole ring substituted with amino, cyano, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors followed by cyclization to form the pyrrole ring. For instance, starting from a suitable nitrile and an amine, the reaction can proceed under acidic or basic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated pyrrole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or as intermediates in the production of agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can form hydrogen bonds or ionic interactions with the active sites of proteins, influencing their function .

Comparison with Similar Compounds

  • tert-Butyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate
  • tert-Butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which can influence its solubility and reactivity. The combination of amino, cyano, and carboxylate groups provides a versatile platform for chemical modifications, distinguishing it from other pyrrole derivatives .

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable building block in organic synthesis and a promising candidate in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-amino-4-cyano-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)9-8(13)7(5-12)6-14(9)4/h6H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFITGOATMDDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CN1C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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